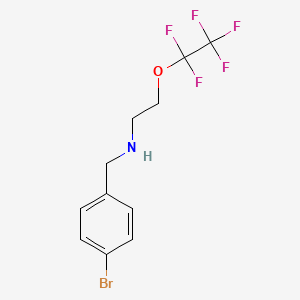
Ethyl 3-(4-methylphenylamino)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-メチルフェニルアミノ)プロパン酸エチルは、エステルファミリーに属する有機化合物です。エステルは、その心地よい香りで特徴付けられ、果物や花に多く見られます。この特定の化合物は、プロパン酸エチルと4-メチルフェニルアミンから合成され、科学研究や産業でさまざまな用途があります。
準備方法
合成経路と反応条件
3-(4-メチルフェニルアミノ)プロパン酸エチルの合成は、通常、アクリル酸エチルと4-メチルフェニルアミンを反応させることから行われます。反応は、無水エタノールを溶媒として、トリフルオロメタンスルホン酸を触媒として、窒素保護下で行われます。混合物を油浴中で120〜160°Cで16〜20時間加熱します。反応後、生成物は有機溶媒で洗浄し、再結晶させて純粋な3-(4-メチルフェニルアミノ)プロパン酸エチルを得ます .
工業生産方法
工業的な設定では、3-(4-メチルフェニルアミノ)プロパン酸エチルの生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、反応条件を一定に保ち、高収率を実現するために、連続フローリアクターを使用することが含まれます。原料は容易に入手でき、生産を費用対効果が高く、スケーラブルなものにします。
化学反応の分析
反応の種類
3-(4-メチルフェニルアミン)プロパン酸エチルは、次のようなさまざまな化学反応を起こします。
加水分解: エステルは、水性酸または塩基の存在下で加水分解されて、4-メチルフェニルアミンとプロパン酸エチルを生じます。
酸化: 化合物は、対応するカルボン酸とアミンを形成するために酸化されます。
置換: それは、エステル基が他の官能基に置き換えられる求核置換反応を起こすことができます。
一般的な試薬と条件
加水分解: 水性NaOHまたはHClが一般的に使用されます。
酸化: 過マンガン酸カリウム(KMnO₄)または三酸化クロム(CrO₃)などの酸化剤が使用されます。
置換: アミンまたはアルコールなどの求核剤は、塩基性または酸性条件で使用されます。
主要な生成物
加水分解: 4-メチルフェニルアミンとプロパン酸エチル。
酸化: 対応するカルボン酸とアミン。
置換: さまざまな置換エステルとアミン。
科学研究での用途
3-(4-メチルフェニルアミノ)プロパン酸エチルは、科学研究でいくつかの用途があります。
化学: より複雑な有機化合物の合成における中間体として使用されます。
生物学: 潜在的な生物活性とその酵素との相互作用について研究されています。
医学: 抗炎症作用や鎮痛作用など、潜在的な治療特性について調査されています。
工業: その心地よい香りにより、香料や香料の製造に使用されます。
科学的研究の応用
Ethyl 3-(4-methylphenylamino)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of fragrances and flavoring agents due to its pleasant odor.
作用機序
3-(4-メチルフェニルアミノ)プロパン酸エチルの作用機序は、酵素や受容体などの特定の分子標的との相互作用に関与しています。エステル基は、加水分解されて活性アミンを放出し、その後、生物学的経路と相互作用します。正確な分子標的と経路は、特定の用途と使用の状況によって異なります。
類似の化合物との比較
3-(4-メチルフェニルアミノ)プロパン酸エチルは、他のエステルやアミンと比較することができます。
酢酸エチル: より単純な構造を持つ、溶媒として使用される一般的なエステル。
酪酸メチル: フルーツのような香りのある別のエステルで、香料に使用されます。
4-メチルフェニルアミン: さまざまな化学合成で使用される、アミン対応物。
3-(4-メチルフェニルアミノ)プロパン酸エチルの独自性は、エステルとアミンの官能基を組み合わせていることにあり、さまざまな化学反応や用途に適しています。
類似化合物との比較
Ethyl 3-(4-methylphenylamino)propanoate can be compared with other esters and amines:
Ethyl acetate: A common ester used as a solvent with a simpler structure.
Methyl butyrate: Another ester with a fruity odor, used in flavorings.
4-methylphenylamine: The amine counterpart, used in various chemical syntheses.
The uniqueness of this compound lies in its combination of ester and amine functionalities, making it versatile for various chemical reactions and applications.
特性
分子式 |
C12H17NO2 |
|---|---|
分子量 |
207.27 g/mol |
IUPAC名 |
ethyl 3-(4-methylanilino)propanoate |
InChI |
InChI=1S/C12H17NO2/c1-3-15-12(14)8-9-13-11-6-4-10(2)5-7-11/h4-7,13H,3,8-9H2,1-2H3 |
InChIキー |
BGPSPHIGDXIGRM-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCNC1=CC=C(C=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


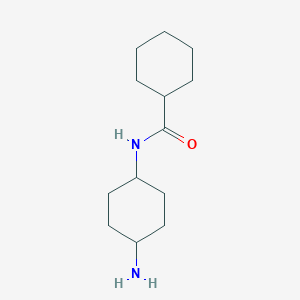


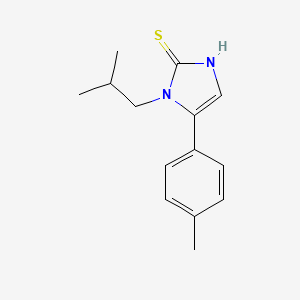
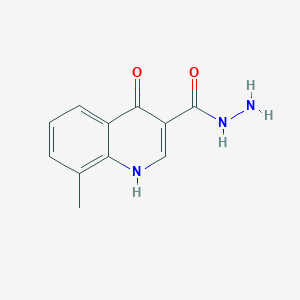
![6-methoxy-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B12109056.png)
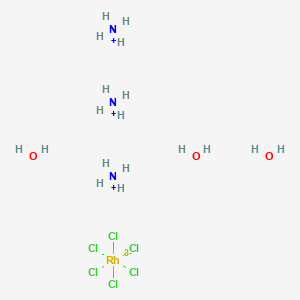

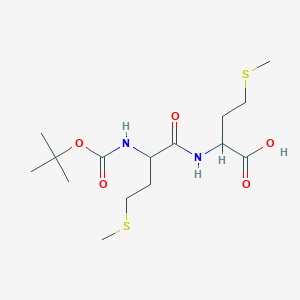
![9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]-methyl]guanine-d5](/img/structure/B12109072.png)

![[19-(Furan-3-yl)-9,9,13,20-tetramethyl-5,12,17-trioxo-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosan-11-yl] acetate](/img/structure/B12109086.png)
